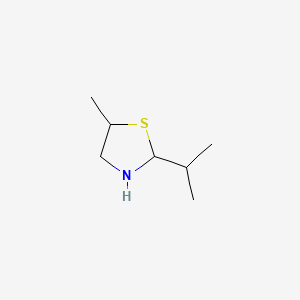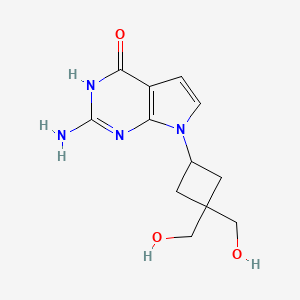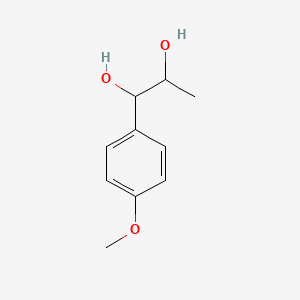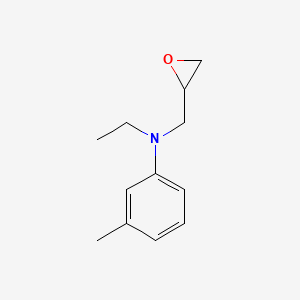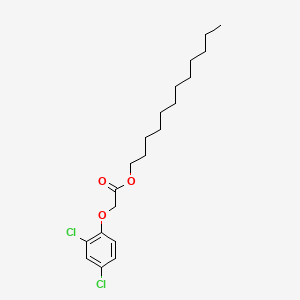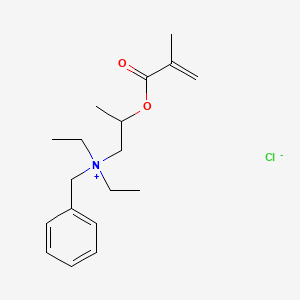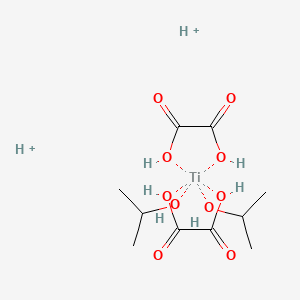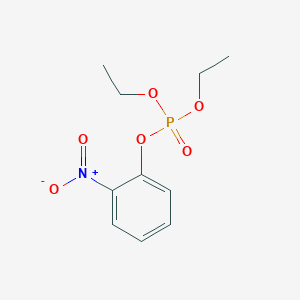
Phosphoric acid, diethyl 2-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 2-nitrophenyl ester is an organophosphorus compound with the molecular formula C10H14NO6P. It is known for its role in various chemical reactions and applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a phosphoric acid esterified with diethyl and 2-nitrophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoric acid, diethyl 2-nitrophenyl ester can be synthesized through the esterification of phosphoric acid with diethyl and 2-nitrophenyl groups. The reaction typically involves the use of alcohols and phosphoric acid derivatives under controlled conditions to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where phosphoric acid is reacted with diethyl and 2-nitrophenyl alcohols in the presence of catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, diethyl 2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles and specific catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrophenyl phosphates, while reduction can produce aminophenyl phosphates.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 2-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 2-nitrophenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- Phosphoric acid, dimethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 2-ethylhexyl ester
Comparison: Phosphoric acid, diethyl 2-nitrophenyl ester is unique due to its specific esterification pattern and the presence of the 2-nitrophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications compared to its analogs.
Propiedades
Número CAS |
4532-02-9 |
|---|---|
Fórmula molecular |
C10H14NO6P |
Peso molecular |
275.19 g/mol |
Nombre IUPAC |
diethyl (2-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZJEOUZBRWYXLRW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



